molecular formula C19H23NO2S B4275984 1-[(4-butylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

1-[(4-butylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B4275984
M. Wt: 329.5 g/mol
InChI Key: JYDSDXAPZJQOCD-UHFFFAOYSA-N
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Description

1-[(4-Butylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of sulfonyl-substituted tetrahydroquinolines

Preparation Methods

The synthesis of 1-[(4-butylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butylbenzenesulfonyl chloride and 1,2,3,4-tetrahydroquinoline.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the synthesis may involve optimization of reaction parameters to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-[(4-Butylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, with reagents such as bromine or nitric acid, leading to the formation of substituted derivatives.

Scientific Research Applications

1-[(4-Butylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-butylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression, resulting in specific biological effects.

Comparison with Similar Compounds

1-[(4-Butylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:

    1-[(4-Butylphenyl)sulfonyl]piperazine: This compound has a similar sulfonyl group but differs in the core structure, which is a piperazine ring instead of a tetrahydroquinoline ring.

    1-[(4-Butylphenyl)sulfonyl]-4-(butylsulfonyl)piperazine: This compound contains additional sulfonyl groups, leading to different chemical and biological properties.

    1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine: This compound has a more complex structure with additional substituents, resulting in unique reactivity and applications.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-(4-butylphenyl)sulfonyl-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-2-3-7-16-11-13-18(14-12-16)23(21,22)20-15-6-9-17-8-4-5-10-19(17)20/h4-5,8,10-14H,2-3,6-7,9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDSDXAPZJQOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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